molecular formula C12H9ClO4 B11823239 6-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid

6-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid

Cat. No.: B11823239
M. Wt: 252.65 g/mol
InChI Key: FOQOINKTNKMNLY-UHFFFAOYSA-N
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Description

6-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an allyloxy group at the 6th position, a chlorine atom at the 5th position, and a carboxylic acid group at the 2nd position of the benzofuran ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Allyloxy Group: The allyloxy group can be introduced via an etherification reaction using allyl bromide and a suitable base.

    Chlorination: The chlorine atom can be introduced through a halogenation reaction using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

    Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols.

Scientific Research Applications

6-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Altering Gene Expression: It can influence the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-Allyloxy-4-propoxybenzene: Known for its insecticidal properties.

    1,4-Diallyloxybenzene: Used in organic synthesis and as a chemical intermediate.

    1,4-Dipropoxybenzene:

Uniqueness

6-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its combination of an allyloxy group, a chlorine atom, and a carboxylic acid group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H9ClO4

Molecular Weight

252.65 g/mol

IUPAC Name

5-chloro-6-prop-2-enoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H9ClO4/c1-2-3-16-10-6-9-7(4-8(10)13)5-11(17-9)12(14)15/h2,4-6H,1,3H2,(H,14,15)

InChI Key

FOQOINKTNKMNLY-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C2C=C(OC2=C1)C(=O)O)Cl

Origin of Product

United States

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